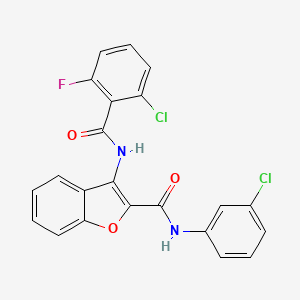
3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s structure can be determined using various spectroscopic techniques.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving a reaction that forms a new bond or functional group. The overall yield and purity of the compound are important considerations.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement and stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through a variety of laboratory tests.Scientific Research Applications
Crystal Structure Analysis
Research on N-(arylsulfonyl)-4-fluorobenzamides, including compounds with chlorophenyl groups, has contributed to understanding the conformational preferences and molecular packing in crystals. Such studies are foundational in the design of materials with specific optical or electronic properties (Suchetan et al., 2016).
Biological Activity Evaluation
Coumarin-3-carboxamide derivatives have shown potential in inhibiting cancer cell growth, with specific compounds demonstrating significant activity against HepG2 and HeLa cancer cell lines. This suggests a possible avenue for the development of new anticancer agents, where benzamide derivatives could be explored for their therapeutic potential (Phutdhawong et al., 2021).
Antifungal Applications
Benzofuran-1,2,3-triazole hybrids, including those with benzamide functionality, have been evaluated for their antifungal properties against various rot fungi. These studies are crucial for discovering new fungicidal agents, especially for preserving materials against fungal decay (Abedinifar et al., 2020).
Synthesis and Chemical Properties
The exploration of novel synthetic pathways and the chemical properties of benzamide derivatives, including fluorobenzamides, provides a foundation for the development of new compounds with potential applications in medicinal chemistry and materials science (Desai et al., 2013).
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies. This can include determining the compound’s LD50, potential for causing irritation or sensitization, and its environmental impact.
Future Directions
Future directions for research on a compound can include further studies to optimize its synthesis, investigations into new reactions it can undergo, studies to improve our understanding of its mechanism of action, and development of new applications for the compound.
Please note that this is a general approach and the specific details would depend on the particular compound and the available literature. It’s always important to consult with a qualified professional when dealing with unknown compounds. Safety should always be the first priority.
properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN2O3/c23-12-5-3-6-13(11-12)26-22(29)20-19(14-7-1-2-10-17(14)30-20)27-21(28)18-15(24)8-4-9-16(18)25/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWZXDORTAUAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
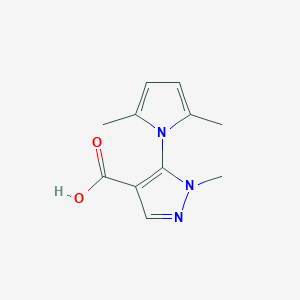
![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)
![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)
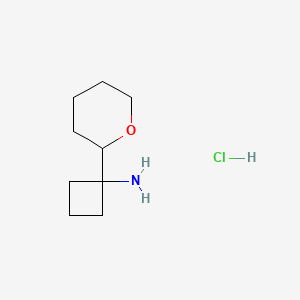
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)

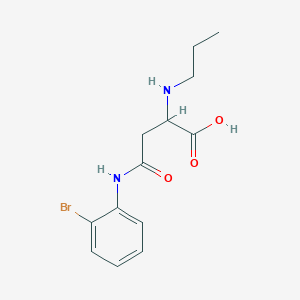
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
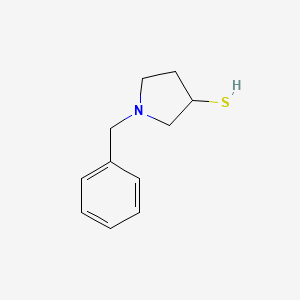
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)